Boc-cys(npys)-OH
Overview
Description
“Boc-cys(npys)-OH” is also known as Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine . It is a laboratory chemical used in the synthesis of substances . It is particularly useful in peptide and protein science .
Synthesis Analysis
“Boc-cys(npys)-OH” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of “Boc-cys(npys)-OH” is C13H17N3O6S2 . Its molecular weight is 375.42 .
Chemical Reactions Analysis
“Boc-cys(npys)-OH” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used to obtain disulfide heterodimers of peptides via coupling “Boc-cys(npys)-OH” together with Fmoc-Cys (Mmt)-OH to MBHA-resin followed by Mmt removal with 1% TFA in dichloromethane .
Physical And Chemical Properties Analysis
“Boc-cys(npys)-OH” has a density of 1.4±0.1 g/cm3 . Its melting point is approximately 160 °C (dec.) . The optical activity is [α]20/D −94±5°, c = 1% in methanol .
Scientific Research Applications
Protection and Activation of the Thiol Function of Cysteine : Boc-Cys(Npys)–OH is used for the protection and activation of the thiol function in cysteine. This group is resistant to acids like trifluoroacetic acid, HCl, and HF, and is easily removed by treatment with tri-n-butylphosphine in the presence of water. This property is significant for peptide chemistry, especially in the formation of cystine disulfide bonds (Matsueda et al., 1981).
Synthesis of Disulfide-Bridged Fragments of Omega-Conotoxins : The Npys moiety, used in Boc-Cys(Npys)-OH, facilitates the synthesis of cyclic and unsymmetrical disulfides, especially in the Boc strategy for peptide assembly (Simmonds et al., 2009).
Controlled Peptide-Protein Conjugation : Boc-Cys(Npys)-OH enables controlled conjugation of peptides to proteins under mild conditions, a significant method in bioconjugate chemistry. This approach has been applied to attach Npys-cysteinylpeptide to proteins for analytical purposes (Drijfhout et al., 2009).
Formation of Unsymmetrical Disulfide Bonds : This compound is employed in solid-phase synthesis for the formation of unsymmetrical disulfide bonds in peptides. Its stability in specific acids allows for its direct use in peptide synthesis (Bernatowicz et al., 2009).
Conjugation of Epitope Peptides : Boc-Cys(Npys)-OH is used in the conjugation of epitope peptides with polymeric polypeptides, which is important in the development of therapeutic bioconjugates (Mezö et al., 2000).
Identification of T Cell Epitopes in Cystine/Cysteine-Containing Proteins : This reagent is effective in identifying thiol-containing T cell epitopes in proteins, as it transforms free cysteines into disulfide-like moieties that are suitable for analysis (Mourier et al., 1994).
Use in Solid Phase Peptide Synthesis : The Npys group in Boc-Cys(Npys)-OH has been successfully used in the synthesis of peptides by solid phase methods, demonstrating its versatility and compatibility with standard synthesis conditions (Albericio et al., 2009).
Safety And Hazards
Future Directions
“Boc-cys(npys)-OH” has been used in increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . These strategies have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The future directions of “Boc-cys(npys)-OH” could involve further exploration and development of these strategies .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227685 | |
Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(npys)-OH | |
CAS RN |
76880-29-0 | |
Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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